molecular formula C22H28N2O3S B2654531 N-(2,6-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide CAS No. 941904-46-7

N-(2,6-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide

Cat. No.: B2654531
CAS No.: 941904-46-7
M. Wt: 400.54
InChI Key: CMJGUPIJRDWILO-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide: is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a 2,6-dimethylphenyl group, a tosylpiperidine moiety, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide typically involves the following steps:

    Formation of the Tosylpiperidine Intermediate: The synthesis begins with the tosylation of piperidine. Piperidine is reacted with p-toluenesulfonyl chloride in the presence of a base such as triethylamine to form 1-tosylpiperidine.

    Acylation Reaction: The 1-tosylpiperidine is then subjected to an acylation reaction with 2,6-dimethylphenylacetyl chloride. This reaction is typically carried out in the presence of a base such as pyridine or triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(2,6-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide can be compared with other similar compounds, such as:

    N-(2,6-dimethylphenyl)-2-(1-benzylpiperidin-2-yl)acetamide: Similar structure but with a benzyl group instead of a tosyl group.

    N-(2,6-dimethylphenyl)-2-(1-phenylpiperidin-2-yl)acetamide: Similar structure but with a phenyl group instead of a tosyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-16-10-12-20(13-11-16)28(26,27)24-14-5-4-9-19(24)15-21(25)23-22-17(2)7-6-8-18(22)3/h6-8,10-13,19H,4-5,9,14-15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJGUPIJRDWILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=C(C=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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